1-[3-(Benzenesulfonyl)-5-(trifluoromethyl)pyridin-2-yl]ethan-1-one
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Overview
Description
1-[3-(Benzenesulfonyl)-5-(trifluoromethyl)pyridin-2-yl]ethan-1-one is a useful research compound. Its molecular formula is C14H10F3NO3S and its molecular weight is 329.29. The purity is usually 95%.
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Scientific Research Applications
Cycloaddition Reactions
1-[3-(Benzenesulfonyl)-5-(trifluoromethyl)pyridin-2-yl]ethan-1-one has been used in [3 + 2] cycloaddition reactions, leading to the synthesis of triazolo[4,5-b]pyridin-5-ones and pyrrolo[3,4-b]pyridin-2-ones. This process demonstrates good yields and regioselectivity, highlighting the compound's utility in creating diverse chemical structures (Gao & Lam, 2008).
Synthesis of Substituted Pyridones
The compound has been used in the synthesis of highly substituted 2(1H)-Pyridones. This method involves a diazo transfer and treatment with rhodium(II) acetate, showcasing its potential in creating complex molecular structures (Padwa, Sheehan, & Straub, 1999).
Crystal Engineering
In crystal engineering, the compound has been employed in forming supramolecular assemblies with aza donor molecules. This application is crucial in the field of material science for creating structured materials with specific properties (Arora & Pedireddi, 2003).
Transfer Hydrogenation Catalysis
The compound is instrumental in the synthesis of N-(2-(Pyridin-2-yl)ethyl)benzenesulfonamide derivatives, used in catalyzing transfer hydrogenation of ketones. This reflects its significance in facilitating chemical reactions, particularly in organic synthesis (Ruff, Kirby, Chan, & O'Connor, 2016).
Future Directions
The future directions for “1-[3-(Benzenesulfonyl)-5-(trifluoromethyl)pyridin-2-yl]ethan-1-one” and similar compounds could involve further exploration of their potential pharmacological activities. For instance, the trifluoromethyl group is a common feature in many FDA-approved drugs, suggesting that “this compound” could have potential applications in drug development .
Properties
IUPAC Name |
1-[3-(benzenesulfonyl)-5-(trifluoromethyl)pyridin-2-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO3S/c1-9(19)13-12(7-10(8-18-13)14(15,16)17)22(20,21)11-5-3-2-4-6-11/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPKYBYQWONNFDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=N1)C(F)(F)F)S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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